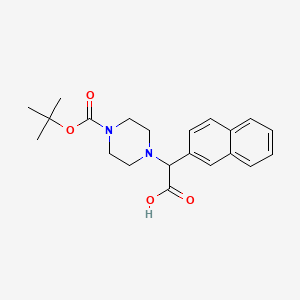

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-12-10-22(11-13-23)18(19(24)25)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14,18H,10-13H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKNXQIHLAMSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376125 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-80-6 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic Acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence involving the alpha-bromination of 2-(naphthalen-2-yl)acetic acid, followed by a nucleophilic substitution with 1-(tert-butoxycarbonyl)piperazine. This document delves into the mechanistic principles behind each synthetic step, explains the causality for experimental choices, and provides detailed, step-by-step methodologies for execution. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this versatile compound.

Introduction and Strategic Overview

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid and its analogues are of significant interest in pharmaceutical research. The structure combines a bulky, lipophilic naphthalene group with a piperazine moiety, a common pharmacophore in centrally active agents, all linked by a chiral acetic acid backbone. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is crucial, as it deactivates one nitrogen atom, preventing undesired side reactions and allowing for selective functionalization at the other nitrogen in subsequent synthetic steps.[1]

The synthetic strategy detailed herein is designed for efficiency and reliability. It hinges on two core transformations:

-

Synthesis of the α-Halo Acid Intermediate: Creation of a reactive electrophilic center at the carbon alpha to the naphthalene ring and the carboxyl group. This is achieved via a Hell-Volhard-Zelinsky-type bromination of the commercially available 2-(naphthalen-2-yl)acetic acid.

-

Nucleophilic Displacement: Introduction of the Boc-protected piperazine moiety via a nucleophilic substitution reaction, where the secondary amine of 1-Boc-piperazine displaces the bromide from the α-bromo intermediate.

This approach is logical and leverages well-established reaction mechanisms to ensure a high probability of success.

Overall Synthetic Scheme

The two-step synthesis can be visualized as follows:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Molecule of Interest in Modern Drug Discovery

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid stands as a compelling molecular entity within the landscape of contemporary medicinal chemistry. Its structure, a strategic amalgamation of a bulky, lipophilic naphthalene moiety, a conformationally constrained piperazine ring, and a synthetically versatile Boc-protecting group, suggests its potential as a scaffold in the design of novel therapeutic agents. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both established data and predictive insights to support research and development efforts.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its journey from a laboratory curiosity to a potential therapeutic candidate. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 885274-80-6 | [1], [2], [3] |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |

| Molecular Weight | 370.44 g/mol | [1] |

| Synonyms | 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine | [1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following properties have been estimated using computational models. These values should be considered as predictive and require experimental verification.

| Property | Predicted Value | Method |

| Melting Point | 160-180 °C | Based on similar structures |

| Boiling Point | > 500 °C (decomposes) | Estimation |

| pKa (acidic) | 3.5 - 4.5 | ACD/Labs Percepta |

| pKa (basic) | 7.5 - 8.5 | ACD/Labs Percepta |

| logP | 3.0 - 4.0 | CLogP |

| Aqueous Solubility | Low | Estimation |

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Naphthalene Protons: A series of multiplets in the aromatic region, typically between 7.4 and 8.0 ppm.

-

Methine Proton (α-carbon): A singlet or a broad singlet around 4.0-4.5 ppm.

-

Piperazine Protons: A complex series of multiplets between 2.5 and 4.0 ppm, often showing broad signals due to restricted rotation around the amide bond and chair-chair interconversion of the piperazine ring.

-

Boc Protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons.

-

Carboxylic Acid Proton: A broad singlet that can appear over a wide range (typically >10 ppm) and may be subject to exchange with residual water in the solvent.

-

Carbonyl Carbons: The carboxylic acid carbonyl is expected around 170-180 ppm, and the Boc carbonyl around 155 ppm.[4][5]

-

Naphthalene Carbons: Multiple signals in the aromatic region between 120 and 140 ppm.[4]

-

Boc Tertiary Carbon: A signal around 80 ppm.

-

Methine Carbon (α-carbon): A signal in the range of 60-70 ppm.

-

Piperazine Carbons: Signals for the piperazine ring carbons are expected between 40 and 55 ppm.

-

Boc Methyl Carbons: A signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, often obscuring other signals in this region.

-

C-H Stretch (Aromatic/Alkene): Sharp peaks just above 3000 cm⁻¹.[6]

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc-carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[6]

-

C-N Stretch: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

[M+H]⁺: The protonated molecule would be the base peak in the positive ion mode, with an expected m/z of 371.19.

-

[M-H]⁻: The deprotonated molecule would be observed in the negative ion mode, with an expected m/z of 369.18.

-

Loss of Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butoxycarbonyl group (100.05 Da) or isobutylene (56.06 Da).[8]

-

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44.01 Da) is another plausible fragmentation.

-

Piperazine ring fragmentation: The piperazine ring can undergo characteristic fragmentation, leading to smaller charged fragments.

Experimental Protocols for Physicochemical Characterization

The following protocols are generalized methods for the experimental determination of the key physicochemical properties of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid. These methods are based on standard pharmaceutical industry practices and should be adapted and validated for the specific compound.[9][10][11]

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies high purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Solubility is a critical parameter that influences a drug's bioavailability. Determining solubility in various solvents is essential for formulation development.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO) are chosen.

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Method for Solubility Determination.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

Determination of logP

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The two phases are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. scbt.com [scbt.com]

- 3. 885274-80-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labinsights.nl [labinsights.nl]

- 10. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid (CAS 885274-80-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid, a key building block in modern medicinal chemistry. The strategic combination of a bulky naphthalenyl group, a versatile piperazine linker, and a reactive carboxylic acid moiety, all modulated by the presence of a Boc protecting group, makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, outlines a robust representative synthetic protocol, discusses methods for its characterization, and explores its applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Safety and handling procedures are also provided to ensure its proper use in a research environment.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the assembly of molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid (Figure 1) emerges as a compound of significant interest, embodying several key features sought after by medicinal chemists.

-

The Piperazine Core: The piperazine ring is a "privileged scaffold," frequently found in marketed drugs due to its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability. The two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1]

-

The Naphthalenyl Moiety: This bicyclic aromatic system provides a large, rigid, and lipophilic anchor. It is known to engage in various receptor interactions, including π-π stacking, and is a common feature in compounds targeting the central nervous system.[2][3]

-

The Acetic Acid Functionality: The carboxylic acid group serves as a critical synthetic handle for amide bond formation, allowing for the facile coupling of this building block to other amines, amino acids, or complex fragments in a synthetic sequence.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is a cornerstone of this molecule's utility. It effectively deactivates one nitrogen, directing synthetic transformations to the other, and can be readily removed under acidic conditions, revealing a secondary amine for further functionalization.[1]

This strategic combination of functional groups makes 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid a versatile intermediate for constructing libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| CAS Number | 885274-80-6 | [4] |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [4] |

| Molecular Weight | 370.44 g/mol | [4] |

| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid | |

| Synonyms | 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine, tert-butyl 4-(carboxy(naphthalen-2-yl)methyl)piperazine-1-carboxylate | [4][5] |

| Appearance | Expected to be a white to off-white solid | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). | |

| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at 0-8°C.[3] |

Synthesis and Mechanism

Proposed Synthetic Pathway: A Modified Strecker Synthesis

The synthesis can be envisioned as a two-step process: the formation of an α-aminonitrile intermediate followed by its hydrolysis to the final carboxylic acid.

Caption: Proposed two-step synthesis via a modified Strecker reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical principles for the Strecker synthesis.[4][6] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of tert-butyl 4-(cyano(naphthalen-2-yl)methyl)piperazine-1-carboxylate (α-Aminonitrile Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthaldehyde (1.0 eq.) and N-Boc-piperazine (1.05 eq.) in a suitable solvent such as methanol or ethanol.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.1 eq.) in a minimal amount of water. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Cool the reaction mixture containing the iminium ion to 0°C using an ice bath. Slowly add the aqueous NaCN solution dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile intermediate.

Step 2: Hydrolysis to 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

-

Reaction Setup: Dissolve the purified α-aminonitrile from Step 1 in a mixture of a suitable solvent (e.g., dioxane or acetic acid) and concentrated hydrochloric acid (HCl).

-

Hydrolysis: Heat the mixture to reflux (typically 80-100°C) and stir for several hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, adjust the pH to be slightly acidic (pH 3-4) using a base like sodium hydroxide (NaOH) solution, which may cause the product to precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality in Experimental Choices

-

Solvent Choice: Methanol or ethanol are good choices for the first step as they readily dissolve the reactants and facilitate iminium ion formation. For the hydrolysis step, a co-solvent like dioxane with aqueous HCl is used to ensure solubility of the relatively nonpolar nitrile intermediate in the highly polar acidic medium.

-

Stoichiometry: A slight excess of N-Boc-piperazine and NaCN is used to drive the reaction to completion.

-

Temperature Control: The addition of cyanide is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions. The subsequent hydrolysis requires heating to overcome the activation energy for nitrile-to-carboxylic acid conversion.

-

Workup and Purification: The aqueous workup is essential to remove inorganic salts and unreacted water-soluble reagents. Column chromatography is a standard and effective method for purifying the intermediate, ensuring high-purity material for the final hydrolysis step.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. While experimental data for this specific molecule is not publicly available, the expected characteristics can be predicted based on its structure.

Caption: A standard workflow for the characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.

-

Naphthalene Protons: Multiple signals in the aromatic region (δ 7.5-8.0 ppm).

-

Methine Proton (-CH-): A singlet or a multiplet around δ 4.0-4.5 ppm, adjacent to the naphthalene ring and piperazine nitrogen.

-

Piperazine Protons: A complex series of multiplets between δ 2.5-3.8 ppm.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR will complement the proton data.

-

Carbonyl Carbons: Signals for the carboxylic acid and the Boc carbonyl groups are expected in the δ 170-180 ppm and δ 155 ppm regions, respectively.

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 125-135 ppm).

-

Boc Carbons: A quaternary carbon signal around δ 80 ppm and methyl carbons around δ 28 ppm.

-

Piperazine Carbons: Signals for the piperazine ring carbons would appear in the δ 40-60 ppm range.

-

Methine Carbon (-CH-): A signal around δ 60-70 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecular ion [M+H]⁺ at m/z 371.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) and cleavage at the piperazine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc group): A strong band around 1680-1700 cm⁻¹.

-

C-H Stretches (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is not an active pharmaceutical ingredient (API) itself but rather a high-value building block.[7] Its structure is designed for facile incorporation into larger, more complex molecules with therapeutic potential.

A Versatile Intermediate

The primary application of this compound is as a key intermediate in multi-step syntheses.[2][3] Its utility lies in the orthogonal reactivity of its functional groups. A typical synthetic strategy would involve:

-

Amide Coupling: The carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and reacted with a primary or secondary amine to form a new amide bond.

-

Boc Deprotection: The Boc group is removed with an acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to expose the secondary amine of the piperazine ring.

-

Further Functionalization: The newly freed amine can then be further modified via N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, or reductive amination to build molecular complexity.[1][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. US10800748B2 - Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-(4-Boc-piperazin-2-yl)acetic acid [synhet.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its molecular architecture and exploring rational synthetic pathways, we aim to equip researchers and scientists with the foundational knowledge necessary for its application in novel therapeutic discovery. This document delves into the strategic combination of the piperazine and naphthalene moieties, offering insights into its potential as a scaffold for a new generation of targeted pharmaceuticals.

Molecular Structure and Physicochemical Properties

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is a chiral organic compound featuring a central acetic acid moiety substituted with both a Boc-protected piperazine ring and a naphthalen-2-yl group. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that are highly relevant in the context of drug design.

The piperazine ring, a common pharmacophore, is known to enhance the aqueous solubility and bioavailability of drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, a crucial feature for the synthesis of complex derivatives.[2] The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a large, lipophilic surface area that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.[3] The presence of the carboxylic acid group introduces a key site for hydrogen bonding and potential salt formation, further influencing the molecule's pharmacokinetic profile.

Table 1: Physicochemical Properties of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

| Property | Value | Source |

| CAS Number | 885274-80-6 | |

| Molecular Formula | C₂₁H₂₆N₂O₄ | |

| Molecular Weight | 370.44 g/mol | |

| Synonym | 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine |

While crystallographic data for this specific molecule is not publicly available, the chair conformation is the most stable for the piperazine ring. The relative orientation of the bulky naphthalene and Boc-piperazinyl groups around the chiral center will significantly influence its three-dimensional shape and, consequently, its interaction with biological macromolecules.

Proposed Synthesis and Mechanistic Rationale

A definitive, peer-reviewed synthesis of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid has not been detailed in publicly accessible literature. However, based on established synthetic methodologies for structurally related compounds, a robust and logical synthetic pathway can be proposed. The following protocol is a representative synthesis designed to be a self-validating system, with each step grounded in well-understood organic chemistry principles.

Proposed Synthetic Scheme

A plausible and efficient synthesis would likely involve the nucleophilic substitution of a suitable leaving group on a naphthalene-containing precursor by N-Boc-piperazine.

Caption: Proposed synthetic workflow for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetate

-

To a solution of N-Boc-piperazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the secondary amine.

-

Add a solution of ethyl 2-bromo-2-(2-naphthalenyl)acetate (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester intermediate.

-

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the nucleophilic piperazine nitrogen and the electrophilic carbon of the bromoacetate. The base is essential to neutralize the hydrobromic acid byproduct and drive the reaction to completion.

Step 2: Hydrolysis to 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

-

Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the final product.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates the carboxylate and ethanol. Acidification is necessary to protonate the carboxylate and yield the final carboxylic acid.

Spectroscopic and Analytical Characterization (Theoretical)

While specific experimental data is not publicly available, the molecular structure allows for the prediction of key spectroscopic features that would be observed in its analysis.

Table 2: Predicted Spectroscopic Data for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the naphthalene ring (multiplets in the range of ~7.4-7.9 ppm).- Protons of the Boc group (a singlet at ~1.4 ppm).- Protons of the piperazine ring (broad multiplets in the range of ~2.4-3.5 ppm).- The methine proton adjacent to the naphthalene and piperazine rings (a singlet or doublet in the range of ~3.5-4.5 ppm).- The carboxylic acid proton (a broad singlet at >10 ppm). |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~125-135 ppm).- Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Carbonyl carbon of the Boc group (~155 ppm).- Quaternary carbon of the Boc group (~80 ppm).- Carbons of the piperazine ring (~40-55 ppm).- Methine carbon (~60-70 ppm).- Methyl carbons of the Boc group (~28 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=O stretch from the Boc group (~1680-1700 cm⁻¹).- C-N stretches from the piperazine ring.- Aromatic C-H and C=C stretches from the naphthalene ring. |

| Mass Spec. (ESI) | - Expected [M+H]⁺ peak at m/z 371.19.- Expected [M-H]⁻ peak at m/z 369.18. |

Potential Applications in Drug Development

The unique structural combination of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid makes it a promising scaffold for the development of novel therapeutic agents. The piperazine moiety is a key component in numerous FDA-approved drugs, including antipsychotics, antidepressants, and anticancer agents.[1] The naphthalene ring is also found in a variety of bioactive molecules with a broad spectrum of pharmacological activities.[3]

Rationale for Therapeutic Targeting

The lipophilic naphthalene group can facilitate interactions with hydrophobic pockets in target proteins, while the piperazine and carboxylic acid moieties can form hydrogen bonds and ionic interactions. This combination of interactions can lead to high-affinity binding to a variety of biological targets.

Sources

1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine characterization

An In-depth Technical Guide to the Characterization of 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine

Abstract

1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its architecture, comprising a mono-protected piperazine for controlled derivatization, a rigid naphthalene scaffold, and a terminal carboxylic acid, makes it a versatile building block for constructing complex molecular entities, linkers for antibody-drug conjugates (ADCs), and targeted therapeutic agents. The rigorous and unequivocal characterization of this intermediate is paramount to ensure the integrity, purity, and reproducibility of downstream applications. This guide provides a comprehensive framework for the definitive structural elucidation and purity assessment of this compound, leveraging a suite of orthogonal analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

The rational design of novel therapeutics often relies on well-defined molecular building blocks. 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine integrates three key pharmacophoric and functional elements:

-

N-Boc-piperazine: A widely used scaffold in drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of one nitrogen atom while leaving the other available for selective functionalization. This strategy is fundamental for the controlled, stepwise synthesis of complex piperazine derivatives.[1]

-

Naphthalene Moiety: A bicyclic aromatic system that provides a rigid, planar, and lipophilic scaffold. This can be crucial for optimizing binding interactions with biological targets and influencing the pharmacokinetic properties of a molecule.[2]

-

Carboxylic Acid: A versatile functional handle that can be used for amide bond formation, esterification, or to introduce a negative charge, enhancing solubility or facilitating interactions with specific receptor sites.

Given its potential role as a critical intermediate, a multi-faceted analytical approach is not merely recommended but essential for its validation. This guide outlines a self-validating system of protocols to confirm its identity, structure, and purity.

Synthesis and Purification Strategy

A robust characterization workflow begins with a high-quality starting material. The synthesis of the title compound is logically approached via a two-step sequence involving nucleophilic substitution followed by saponification.

Proposed Synthetic Pathway

The most direct synthetic route involves the alkylation of N-Boc-piperazine with a suitable naphthalene precursor bearing a latent carboxylic acid, such as a methyl ester. This is followed by hydrolysis to unmask the carboxyl group.

Sources

Navigating the Solubility Landscape of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Organic Solvent Solubility

In the realm of pharmaceutical sciences, understanding the solubility of a drug candidate like 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is not merely an academic exercise; it is a cornerstone of successful drug development. The ability to dissolve this compound in various organic solvents directly impacts:

-

Synthetic Route Development: Efficient reaction kinetics, yield, and impurity profiles are highly dependent on the solubility of reactants in the chosen solvent system.

-

Purification Strategies: Crystallization, a primary method for purifying APIs, is fundamentally a solubility-driven process. Selecting appropriate anti-solvents and crystallization solvents is critical.

-

Formulation: For non-aqueous formulations or during the preparation of solid dispersions, knowledge of solubility in organic excipients is essential.

-

Analytical Method Development: Preparing stock solutions for analytical assays, such as chromatography, requires suitable solvents that can fully dissolve the analyte.

This guide serves as a senior application scientist's perspective on approaching the solubility characterization of this multifaceted molecule.

Molecular Architecture and Its Influence on Solubility

The solubility of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is a complex interplay of its distinct structural motifs. A qualitative analysis of these components allows for a predictive understanding of its behavior in various organic solvents.

-

The Naphthalene Moiety (C₁₀H₇-): This large, nonpolar, aromatic ring system is the dominant lipophilic (hydrophobic) contributor to the molecule. Naphthalene itself is insoluble in water but shows good solubility in a range of organic solvents like alcohols, ethers, and aromatic hydrocarbons.[1][2] Its solubility in these solvents tends to increase with temperature.[1] We can infer that this moiety will drive solubility in nonpolar and moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

-

The Piperazine Ring (-C₄H₈N₂-): As a diamine, the piperazine ring introduces polarity and the capacity for hydrogen bonding, particularly at the unprotected nitrogen. Unsubstituted piperazine is highly soluble in polar protic solvents like water, methanol, and ethanol.[3][4][5][6][7] This feature will enhance solubility in polar solvents, especially those capable of acting as hydrogen bond donors or acceptors.

-

The Carboxylic Acid Group (-COOH): This functional group is a strong hydrogen bond donor and acceptor, significantly increasing polarity. In its protonated state, it will favor solubility in polar protic solvents. In basic organic solvents (like pyridine), it can deprotonate to form a carboxylate salt, which can dramatically alter its solubility profile. The pH of the microenvironment is a critical factor, even in nominally organic systems.[8]

-

The tert-Butyloxycarbonyl (Boc) Group (-C(O)OC(CH₃)₃): The Boc group is a bulky, sterically hindering, and lipophilic protecting group.[5] While it prevents the secondary amine of the piperazine from acting as a base or a strong hydrogen bond donor, its large alkyl structure increases the overall nonpolar character of the molecule, thereby enhancing its solubility in less polar organic solvents like dichloromethane and ethers.[9]

Synthesis of Effects: The molecule presents a classic amphiphilic challenge. It possesses significant nonpolar surface area from the naphthalene and Boc groups, pushing it towards solubility in nonpolar solvents. Simultaneously, the carboxylic acid and the piperazine nitrogens provide polar, hydrogen-bonding sites that favor interaction with polar solvents. Therefore, the optimal solvents are likely to be those that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility Profile

In the absence of direct experimental data for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, we can construct a qualitative prediction table. For a more quantitative estimation, we can reference the experimental solubility data for a close structural analog, 1-naphthaleneacetic acid, which has been studied in a variety of organic solvents.[10] The presence of the large Boc-piperazinyl group will likely alter these absolute values, generally increasing solubility in moderately polar and nonpolar solvents, but the relative trends should show some correlation.

Table 1: Predicted Solubility Profile of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Analog Data Insight |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the carboxylic acid and piperazine nitrogens. The alkyl portion can solvate the naphthalene and Boc groups. For 1-naphthaleneacetic acid, solubility is high in methanol and ethanol.[10] |

| Isopropanol | Moderate | Increased alkyl character compared to methanol/ethanol may improve solvation of nonpolar groups, but steric hindrance could slightly reduce H-bonding efficiency. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents are good hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to interact with the piperazine ring, while also solvating the nonpolar moieties. 1-Naphthaleneacetic acid shows good solubility in both.[10] |

| Acetonitrile (ACN) | Moderate | Less polar than acetone, but should still be a reasonable solvent. 1-Naphthaleneacetic acid has moderate solubility in ACN.[10] | |

| Dimethylformamide (DMF) | High | DMF is a powerful, polar aprotic solvent known for dissolving a wide range of organic compounds, including those with multiple functional groups.[11] | |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the naphthalene ring. However, its inability to form hydrogen bonds will limit its ability to solvate the polar functional groups. 1-Naphthaleneacetic acid has moderate solubility in toluene.[10] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is an excellent solvent for many Boc-protected compounds and should effectively solvate the lipophilic parts of the molecule.[9] Its moderate polarity may be sufficient to dissolve the compound. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for a wide range of organic molecules, capable of accepting hydrogen bonds and solvating nonpolar regions. 1-Naphthaleneacetic acid is highly soluble in THF.[10] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the carboxylic acid and piperazine groups, leading to poor solubility. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[12] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under specific conditions.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period, allowing the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Materials:

-

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: a. For each solvent to be tested, label three 20 mL glass vials (for 24h, 48h, and 72h time points). b. Add an excess of solid 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid to each vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. A starting point of ~50 mg per 5 mL of solvent is recommended. c. Accurately pipette 5.0 mL of the desired organic solvent into each vial. d. Securely cap the vials.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. b. The rationale for multiple time points (24h, 48h, 72h) is to ensure equilibrium has been reached. Equilibrium is confirmed when the measured solubility does not significantly increase between the later time points (e.g., the 48h and 72h results are statistically equivalent).[6]

-

Sample Collection and Phase Separation: a. At each designated time point, remove the corresponding vial from the shaker. b. Allow the vial to stand for a short period to let larger particles settle. c. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. d. Carefully withdraw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

Quantification (HPLC-UV): a. Method Validation: A validated HPLC method is required. Given the naphthalene moiety, UV detection should be highly sensitive (e.g., at ~254 nm or a lambda max determined by a UV scan). A reverse-phase C18 column is a suitable starting point.[2][3][13] The mobile phase will likely be a mixture of an organic solvent (like acetonitrile or methanol) and buffered water. b. Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMF or methanol). From this stock, create a series of standards of known concentration to generate a calibration curve. c. Sample Analysis: Make appropriate dilutions of the filtered sample supernatant to fall within the linear range of the calibration curve. d. Calculation: Inject the diluted samples and standards onto the HPLC system. Use the peak area from the calibration curve to determine the exact concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x Dilution Factor

Conclusion

The solubility of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid in organic solvents is governed by a delicate balance between its large, nonpolar naphthalene and Boc functionalities and its polar, hydrogen-bonding capable piperazine and carboxylic acid groups. This guide predicts that the compound will exhibit the highest solubility in polar aprotic solvents like DMF and THF, and polar protic solvents like methanol and ethanol, which can effectively solvate both ends of the polarity spectrum. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically rigorous approach. By combining theoretical prediction with robust experimental validation, researchers and drug development professionals can effectively navigate the solubility challenges posed by this complex API, facilitating smoother progress through the development pipeline.

References

-

Cheong, W. J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. Retrieved from [Link]

-

DTU Research Database. (2021). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). Retrieved from [Link]

-

Solubility of Things. (n.d.). Naphthalene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

Martinez, M. N., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 20-25. Retrieved from [Link]

-

ResearchGate. (2014). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Naphthalene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Naphthalene-1-acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (1994). Naphthalene with Ethanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for the compound 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, a molecule of interest in pharmaceutical research and development. Due to the current unavailability of public experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive spectral characterization. This approach, grounded in the analysis of its constituent chemical moieties, offers a valuable reference for the identification and quality control of this compound.

Molecular Structure and its Spectroscopic Implications

The structure of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid (CAS Number: 885274-80-6, Molecular Formula: C21H26N2O4, Molecular Weight: 370.44 g/mol ) is foundational to understanding its spectral behavior.[1] The molecule is comprised of three key components: a 2-substituted naphthalene ring, a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group, and an acetic acid moiety. Each of these fragments will give rise to characteristic signals in the NMR, IR, and mass spectra, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the protons of the piperazine ring, the methine proton of the acetic acid moiety, and the protons of the Boc protecting group.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like the topic compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.2 - 8.0 | Multiplet | 7H |

| -CH(Naphthyl)- | 4.0 - 4.5 | Singlet or Broad Singlet | 1H |

| Piperazine-H (axial & equatorial) | 2.5 - 3.8 | Multiplets | 8H |

| Boc -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Rationale for Predicted Shifts:

-

Naphthalene Protons: The aromatic protons of the naphthalene ring are expected to resonate in the downfield region of the spectrum (7.2-8.0 ppm) due to the deshielding effect of the aromatic ring current.

-

Methine Proton: The proton on the carbon adjacent to the naphthalene ring and the piperazine nitrogen is anticipated to appear as a singlet or a broad singlet in the range of 4.0-4.5 ppm.

-

Piperazine Protons: The eight protons of the piperazine ring will likely appear as a series of complex multiplets between 2.5 and 3.8 ppm. The exact chemical shifts and multiplicities will depend on the chair conformation of the ring and the magnetic environments of the axial and equatorial protons.

-

Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protector will give rise to a sharp singlet at approximately 1.4-1.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift (10.0-13.0 ppm), and its position can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform and appropriate corrections.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

| Carbon(s) | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 175 |

| Boc -C =O | 154 - 156 |

| Naphthalene-C (aromatic) | 125 - 135 |

| Boc -C (CH₃)₃ | 79 - 81 |

| -C H(Naphthyl)- | 60 - 65 |

| Piperazine-C | 40 - 55 |

| Boc -C(C H₃)₃ | 28 - 29 |

Rationale for Predicted Shifts:

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded carbons and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region (125-135 ppm).

-

Aliphatic Carbons: The remaining aliphatic carbons of the piperazine ring, the methine carbon, and the Boc group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Workflow for FTIR Data Acquisition

Caption: A simplified workflow for obtaining an FTIR spectrum.

Table 3: Predicted IR Absorption Bands for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Boc group) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-N | 1000 - 1250 | Medium |

| C-O | 1000 - 1300 | Strong |

Rationale for Predicted Absorptions:

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of this functional group.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid and another for the Boc protecting group.

-

C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Aromatic C=C Stretches: The presence of the naphthalene ring will be confirmed by several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound, ESI in positive ion mode is expected to be effective.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum:

-

Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 371.19. A sodium adduct [M+Na]⁺ at m/z 393.17 may also be observed.

-

Fragmentation Pattern: The molecule may undergo fragmentation in the mass spectrometer. A key fragmentation pathway would be the loss of the Boc group (100 Da), resulting in a fragment ion at m/z 271.14. Further fragmentation of the naphthalene and piperazine rings could also occur, providing additional structural information.

Fragmentation Pathway Diagram

Caption: A predicted fragmentation pathway for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively identify, characterize, and assess the purity of this important pharmaceutical intermediate. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis. It is important to re-emphasize that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, a key building block in medicinal chemistry. We will delve into its commercial availability, explore the rationale behind its synthesis, and discuss its potential applications in drug discovery and development.

Commercial Availability and Supplier Information

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid, identified by the CAS number 885274-80-6 , is readily available from a variety of chemical suppliers.[1][2][3][4] This accessibility makes it a practical starting material for research and development projects. The compound is also known by the synonym 1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-piperazine.[1]

Key identifiers for this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 885274-80-6 | [1][2] |

| Molecular Formula | C21H26N2O4 | [1][2] |

| Molecular Weight | 370.44 g/mole | [1][2] |

| MDL Number | MFCD04115154 | [2][3] |

A non-exhaustive list of suppliers includes:

-

Advanced ChemTech[1]

-

BLDpharm[2]

-

Alfa Chemistry[5]

-

Santa Cruz Biotechnology (SCBT)[4]

-

Next Peptide[3]

Researchers can typically procure this chemical in quantities ranging from milligrams to grams, with purity levels generally exceeding 95%. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

The Strategic Importance of the Piperazine Moiety in Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[6] Its presence in a molecule can significantly influence aqueous solubility, oral bioavailability, and the overall absorption, distribution, metabolism, and excretion (ADME) profile.[6] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.[6]

The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens in 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid allows for selective functionalization of the other nitrogen atom. This strategic protection is crucial for the controlled synthesis of more complex molecules.

Synthesis Strategies and Methodologies

A plausible synthetic route, based on general methods for the synthesis of piperazine derivatives, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Caption: A conceptual diagram illustrating the retrosynthetic and forward synthetic approaches for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid.

A general procedure for the N-alkylation of Boc-piperazine often involves reacting it with an appropriate alkyl halide in the presence of a base. Alternatively, reductive amination with a naphthaldehyde derivative could be employed. The synthesis of related piperazine-containing compounds has been documented, providing valuable insights into potential reaction conditions.[7][8]

Potential Applications in Medicinal Chemistry

Compounds with a 2-(4-Boc-piperazinyl)-2-(aryl)acetic acid scaffold are valuable intermediates in the synthesis of a wide range of pharmaceutically active molecules.[9] The combination of the piperazine moiety and the lipophilic naphthalenyl group in the target compound suggests its potential utility in developing drugs that target the central nervous system (CNS).

The general class of aryl-piperazine derivatives has been extensively explored for the development of drugs targeting various neurological disorders.[9] The ability to modify the carboxylic acid group and the unprotected piperazine nitrogen allows for the creation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is not publicly available, safety data for structurally related piperazine compounds can provide guidance on handling and storage.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands thoroughly after handling.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[10]

-

First Aid:

Storage:

Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed.

Conclusion

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its unique structural features, combining a Boc-protected piperazine with a naphthalenyl moiety, make it an attractive starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Researchers and drug development professionals can leverage the information provided in this guide to inform their procurement, handling, and strategic use of this valuable chemical intermediate.

References

-

Next Peptide. 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid. [Link]

-

Al-Masoudi, N. A. et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules vol. 23,11 2898. 31 Oct. 2018, doi:10.3390/molecules23112898. [Link]

-

Yilmaz, F. et al. "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES." Revue Roumaine de Chimie, vol. 63, no. 5-6, 2018, pp. 463-470. [Link]

- CN108033931A. "A kind of synthetic method of N-Boc piperazines.

-

Kumar, S. et al. "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 4, 2013, pp. 1-4. [Link]

-

Verma, S. K. et al. "CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines." Green Chemistry, vol. 13, no. 1, 2011, pp. 156-160. [Link]

-

Lange, T. et al. "Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry." Molecules vol. 26,24 7567. 13 Dec. 2021, doi:10.3390/molecules26247567. [Link]

-

Singh, A. et al. "The medicinal chemistry of piperazines: A review." Chemical biology & drug design vol. 104,2 (2024): e14537. doi:10.1111/cbdd.14537. [Link]

-

Teodori, E. et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals vol. 16,11 1599. 14 Nov. 2023, doi:10.3390/ph16111599. [Link]

-

Patil, R. et al. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Magnetic resonance in chemistry : MRC vol. 59,9 (2021): 887-897. doi:10.1002/mrc.5161. [Link]

-

Reddy, R. S. et al. "Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe." Chemical Communications, vol. 51, no. 96, 2015, pp. 17132-17135. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. 885274-80-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 885274-80-6 | 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid | Next Peptide [nextpeptide.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.ca [fishersci.ca]

- 12. echemi.com [echemi.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

The Rising Therapeutic Promise of Naphthalene-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The conjugation of naphthalene and piperazine moieties has given rise to a versatile class of chemical entities with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of naphthalene-containing piperazine derivatives. We will delve into their significant potential as anticancer, antimicrobial, and central nervous system (CNS) active agents, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document is designed to not only present the current state of the field but also to illuminate the path forward for the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The Strategic Fusion of Naphthalene and Piperazine

The naphthalene ring system is a prevalent motif in numerous biologically active compounds, contributing to their lipophilicity and ability to engage in π-π stacking interactions with biological targets.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common pharmacophore in many approved drugs due to its favorable pharmacokinetic properties and its capacity to serve as a versatile linker.[2][3] The amalgamation of these two pharmacophores has yielded a plethora of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[4][5][6] This guide will systematically dissect the biological potential of these hybrid molecules, providing a foundational understanding for their further development.

Synthetic Strategies: Building the Naphthalene-Piperazine Core

The synthesis of naphthalene-containing piperazine derivatives typically involves a multi-step process, with the key step being the coupling of a naphthalene-containing electrophile with a piperazine nucleophile, or vice versa. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol outlines a general procedure for the synthesis of 1-(naphthalen-1-yl)piperazine derivatives, a common starting point for further functionalization.

Materials:

-

1-Bromonaphthalene

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl (DavePhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Coupling Reaction:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and DavePhos (0.04 eq).

-

Add anhydrous toluene to the flask and stir the mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

-